molecular formula C21H20ClN3O2S B2852559 1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897488-17-4

1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

货号: B2852559
CAS 编号: 897488-17-4
分子量: 413.92
InChI 键: YGMHLOFDHBQCIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a chlorine atom and a methyl group at positions 7 and 4, respectively. This heterocyclic moiety is linked via a piperazine ring to a phenyl group bearing an ethanone (acetyl) substituent. The piperazine-carbonyl-phenyl scaffold is a common pharmacophore in medicinal chemistry, often associated with diverse biological activities, including antimicrobial, antifungal, and kinase inhibition properties . For instance, piperazine-containing compounds are frequently synthesized via nucleophilic substitution or coupling reactions involving hydrazine derivatives, as seen in related studies .

属性

IUPAC Name

1-[4-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-3-8-17(22)19-18(13)23-21(28-19)25-11-9-24(10-12-25)20(27)16-6-4-15(5-7-16)14(2)26/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHLOFDHBQCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperazine derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural Analogs with Benzo[d]thiazole or Thiazole Moieties

2-(Benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-morpholinoethan-1-one (3la) Structure: Contains a benzo[d]thiazole ring linked to a morpholine-substituted ethanone and a tert-butylphenyl group. Key Difference: Replaces the piperazine-carbonyl-phenyl group in the target compound with a morpholine-ethanone-tert-butylphenyl system.

1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Structure: Features a piperazine ring connected to a chlorophenyl-benzyl group and an imidazole-ethanone moiety. Key Difference: Substitutes the benzo[d]thiazole group with imidazole and introduces a bulkier chlorophenyl-benzyl substituent. Activity: Exhibits broad-spectrum antimicrobial efficacy (MIC: 3.1–25 µg/mL), comparable to fluconazole and chloramphenicol .

Piperazine Derivatives with Halogenated Substituents

2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone Structure: Contains a dichlorophenyl-piperazine-ethanone scaffold. Key Difference: Lacks the benzo[d]thiazole ring but shares the chloro-substituted aromatic system. Activity: Primarily used as an intermediate in synthesizing antipsychotic and anticancer agents .

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone Structure: Includes a hydroxyphenyl-piperazine-ethanone framework. Key Difference: Replaces the chloro-methylbenzo[d]thiazole group with a hydroxyphenyl substituent. Application: Key precursor in synthesizing antifungal agents like ketoconazole .

Antifungal and Antimicrobial Piperazine Derivatives

1-(4-Fluorobenzyl)piperazine-based Methanone Derivatives (7–19) Structure: Fluorobenzyl-piperazine linked to various benzoyl groups. Key Difference: Substitutes the benzo[d]thiazole with fluorobenzyl and aromatic acyl groups. Activity: Explored as tyrosine kinase inhibitors, highlighting the versatility of piperazine fragments in targeting enzymatic pathways .

1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i) Structure: Combines a piperazine-thiazole core with a phenylurea group. Key Difference: Incorporates a urea linker instead of an ethanone group. Activity: Moderate antimicrobial activity, with yields >85% in synthesis .

Data Tables

Key Findings and Implications

  • Structural Flexibility : The piperazine-carbonyl-phenyl scaffold allows for modular substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties .
  • Bioactivity Trends : Halogenation (e.g., chloro, fluoro) and heterocyclic moieties (e.g., benzo[d]thiazole, imidazole) enhance antimicrobial and antifungal activities .
  • Synthetic Accessibility : High yields (>85%) in urea-linked derivatives and efficient click chemistry approaches suggest feasible routes for synthesizing the target compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise Synthesis : The compound is typically synthesized via multi-step reactions. For example, piperazine derivatives are often functionalized through nucleophilic substitution or coupling reactions. A chloroacetyl chloride intermediate may react with a pre-synthesized piperazine-benzo[d]thiazole precursor under controlled conditions (e.g., 0°C to room temperature in dichloromethane) .

  • Catalysts and Solvents : Use of catalysts like palladium for cross-coupling or bases like NaHCO₃ for neutralization improves efficiency. Solvents such as CH₂Cl₂ or DMF are common, with reaction progress monitored via TLC .

  • Yield Optimization : Adjusting stoichiometry, reaction time (e.g., 30-minute stirring for intermediate steps ), and purification via recrystallization or flash chromatography enhances purity and yield.

    • Data Table : Key Reaction Parameters from Literature
StepReagents/ConditionsYieldReference
Piperazine FunctionalizationChloroacetyl chloride, CH₂Cl₂, 0°C → RT70–85%
CyclizationNaHCO₃, reflux in ethanol50–65%
PurificationRecrystallization (EtOH/H₂O)>90% purity

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodology :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing piperazine CH₂ groups at δ 2.45–3.75 ppm ).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., piperazine chair conformation with puckering parameters Q = 0.566 Å ).
  • Purity Assessment :
  • HPLC : Monitors reaction progress and quantifies impurities (<2% via C18 column, acetonitrile/water gradient ).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 442.1 ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Systematic Substituent Variation : Modify the benzo[d]thiazole (e.g., substituents at position 4 or 7), piperazine linker, or ethanone group to assess impacts on bioactivity. For example, replacing chloro with fluoro alters electron-withdrawing effects .

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial enzymes or fungal CYP51 .

  • Biological Assays : Test derivatives against Staphylococcus aureus (MIC values) or Candida albicans (IC₅₀) to correlate structural changes with activity .

    • Data Table : Example SAR Findings from Analogous Compounds
Substituent ModificationBiological Activity (MIC, µg/mL)Reference
7-Cl → 7-FIncreased antifungal activity (IC₅₀ = 2.1 µM)
Piperazine → HomopiperazineReduced antibacterial potency (MIC = 64 µg/mL)

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method in PBS) and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Dose-Response Refinement : Conduct in vivo efficacy studies in murine models with adjusted dosing regimens (e.g., 10–50 mg/kg, q.d. for 7 days) .

Q. What strategies are effective in optimizing the compound’s selectivity for therapeutic targets?

  • Methodology :

  • Target-Specific Assays : Screen against off-target receptors (e.g., α₁-adrenergic or serotonin receptors) using radioligand binding assays (Kᵢ < 100 nM indicates selectivity ).
  • Fragment-Based Design : Incorporate the 1-(4-fluorobenzyl)piperazine fragment, which shows enhanced kinase selectivity in tyrosine kinase inhibitors .
  • Computational Screening : Apply machine learning (e.g., Random Forest models) to predict off-target interactions based on molecular descriptors .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields or purity?

  • Root Cause Analysis :

  • Reagent Quality : Impurities in starting materials (e.g., benzoyl chloride) reduce yields. Use HPLC-grade reagents .
  • Reaction Monitoring : Implement real-time FTIR or inline NMR to detect intermediate degradation .
    • Reproducibility Protocols :
  • Standardize solvent drying (e.g., molecular sieves for DMF) and inert atmospheres (N₂/Ar) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。